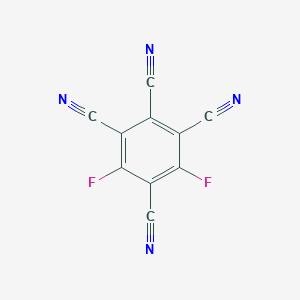
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile is an organic compound with the molecular formula C10H2F2N4. It is a derivative of benzene, where four cyano groups (carbonitrile) and two fluorine atoms are substituted on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing cyano groups, the compound is less reactive towards EAS compared to unsubstituted benzene.
Nucleophilic Aromatic Substitution (NAS): The fluorine atoms make the compound more susceptible to NAS, where nucleophiles can replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can be used to further oxidize the compound, although specific conditions would depend on the desired product.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano groups to amines.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated benzene derivative.
Wissenschaftliche Forschungsanwendungen
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile in chemical reactions involves the interaction of its functional groups with various reagents. The electron-withdrawing cyano groups and the electronegative fluorine atoms influence the reactivity and stability of the compound. These groups can activate or deactivate the benzene ring towards different types of chemical reactions, depending on the nature of the reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Difluorobenzene: A simpler fluorinated benzene derivative with only two fluorine atoms.
1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-: A closely related compound with four fluorine atoms and two cyano groups.
Uniqueness
4,6-Difluorobenzene-1,2,3,5-tetracarbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of fluorine and cyano groups makes it a valuable compound for various applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
116539-64-1 |
|---|---|
Molekularformel |
C10F2N4 |
Molekulargewicht |
214.13 g/mol |
IUPAC-Name |
4,6-difluorobenzene-1,2,3,5-tetracarbonitrile |
InChI |
InChI=1S/C10F2N4/c11-9-6(2-14)5(1-13)7(3-15)10(12)8(9)4-16 |
InChI-Schlüssel |
UZPJBAJBEBHRAK-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=C(C(=C1C#N)F)C#N)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


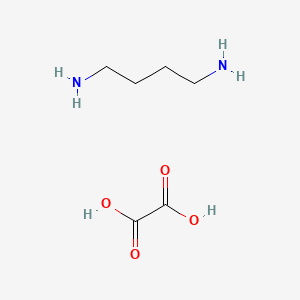
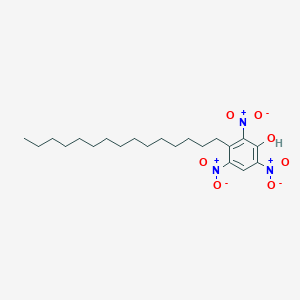
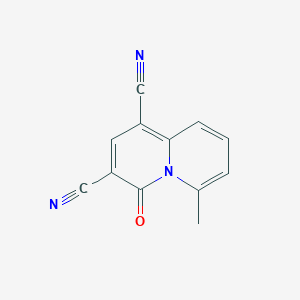
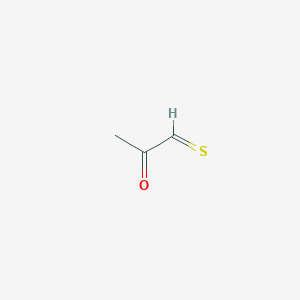
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
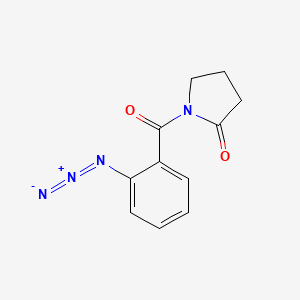
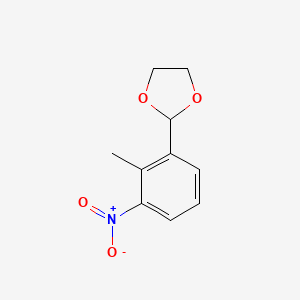
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
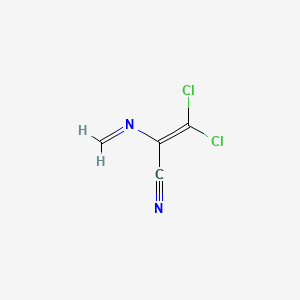
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)

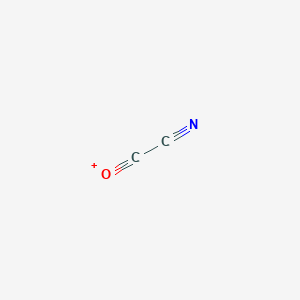
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
